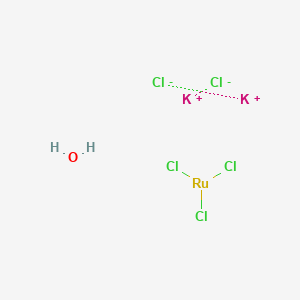
Dipotassium;trichlororuthenium;dichloride;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium;trichlororuthenium;dichloride;hydrate is a coordination compound containing ruthenium, potassium, and chlorine atoms Ruthenium is a transition metal known for its catalytic properties and is often used in various chemical reactions and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;trichlororuthenium;dichloride;hydrate typically involves the reaction of ruthenium trichloride hydrate with potassium chloride in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
RuCl3⋅xH2O+2KCl→K2[RuCl3]⋅yH2O
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using high-purity reagents and controlled environments to ensure consistency and quality. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium;trichlororuthenium;dichloride;hydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligands in the coordination sphere of ruthenium can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, or carbonyls.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes or metallic ruthenium.
Aplicaciones Científicas De Investigación
Dipotassium;trichlororuthenium;dichloride;hydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions, including hydrogenation, oxidation, and polymerization reactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and as a component in drug delivery systems.
Mecanismo De Acción
The mechanism of action of dipotassium;trichlororuthenium;dichloride;hydrate involves its interaction with molecular targets such as DNA, proteins, and other cellular components. The compound can bind to these targets, leading to changes in their structure and function. For example, its interaction with DNA can result in the inhibition of DNA replication and transcription, ultimately leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Ruthenium(III) chloride hydrate: A common precursor for various ruthenium complexes, known for its catalytic activity.
Dipotassium ruthenate: Another ruthenium compound with oxidation state +6, used in different catalytic applications.
Potassium perruthenate: A ruthenium compound with oxidation state +7, known for its strong oxidizing properties.
Uniqueness
Dipotassium;trichlororuthenium;dichloride;hydrate is unique due to its specific coordination environment and the presence of both potassium and chloride ligands. This unique structure imparts distinct chemical and physical properties, making it suitable for specific catalytic and material science applications.
Propiedades
IUPAC Name |
dipotassium;trichlororuthenium;dichloride;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.2K.H2O.Ru/h5*1H;;;1H2;/q;;;;;2*+1;;+3/p-5 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVGBBZEPHUDFZ-UHFFFAOYSA-I |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].Cl[Ru](Cl)Cl.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5H2K2ORu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














